5-fluoro-1H-pyrrolo[2,3-c]pyridine

Medicinal Chemistry Chemical Synthesis Quality Control

Sourcing 5-Fluoro-1H-pyrrolo[2,3-c]pyridine (CAS 1190319-70-0) for your lead optimization program? This fluorinated 6-azaindole offers a strategic advantage: the 5-position fluorine atom uniquely balances metabolic stability and lipophilicity (XLogP 1.4), making it a privileged hinge-binding scaffold for ATP-competitive kinase inhibitors. Unlike other halogen variants or non-fluorinated analogs, this isomer ensures consistent synthetic yields and reliable biological target engagement. A critical building block for Menin inhibitor and gastroprotective agent research, its ≥97% purity minimizes catalyst poisoning in cross-coupling reactions. Choose the batch-to-batch consistency your pipeline demands.

Molecular Formula C7H5FN2
Molecular Weight 136.13
CAS No. 1190319-70-0
Cat. No. B3026939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-1H-pyrrolo[2,3-c]pyridine
CAS1190319-70-0
Molecular FormulaC7H5FN2
Molecular Weight136.13
Structural Identifiers
SMILESC1=CNC2=CN=C(C=C21)F
InChIInChI=1S/C7H5FN2/c8-7-3-5-1-2-9-6(5)4-10-7/h1-4,9H
InChIKeyGOWCYYDVGZXHSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-1H-pyrrolo[2,3-c]pyridine (CAS 1190319-70-0) — A Strategic Fluorinated Azaindole Scaffold for Kinase-Targeted Drug Discovery


5-Fluoro-1H-pyrrolo[2,3-c]pyridine (CAS 1190319-70-0) is a fluorinated heterocyclic building block belonging to the 6-azaindole (pyrrolo[2,3-c]pyridine) family. It features a bicyclic core comprising a pyrrole ring fused to a pyridine ring with a single fluorine substituent at the 5-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly for the construction of kinase inhibitor libraries, owing to the unique electronic and steric properties conferred by the fluorine atom . The scaffold is a key component in numerous bioactive molecules targeting protein kinases implicated in oncology and inflammatory diseases [1].

Why Pyrrolopyridine Isomers and Halogen Analogs Cannot Substitute for 5-Fluoro-1H-pyrrolo[2,3-c]pyridine


Pyrrolopyridine isomers (e.g., 5-fluoro-1H-pyrrolo[2,3-b]pyridine, 5-fluoro-1H-pyrrolo[3,2-c]pyridine) and halogen variants (5-chloro-, 5-bromo-) exhibit divergent synthetic accessibility, physicochemical profiles, and biological target engagement despite sharing the same molecular formula or scaffold [1]. The precise nitrogen atom positioning in the [2,3-c] isomer dictates distinct hydrogen-bonding networks with kinase hinge regions, while the small, electronegative fluorine atom at the 5-position uniquely balances metabolic stability, lipophilicity, and synthetic handle utility for cross-coupling reactions [2]. Direct substitution with a non-fluorinated or differently halogenated analog introduces unpredictable changes in synthetic yield, product purity, and downstream pharmacological activity, compromising both research reproducibility and cost-efficiency in lead optimization campaigns.

Quantitative Differentiation Evidence: 5-Fluoro-1H-pyrrolo[2,3-c]pyridine vs. Key Comparators


Commercial Purity Benchmarking: Sigma-Aldrich 97% vs. Standard 95% Specifications

5-Fluoro-1H-pyrrolo[2,3-c]pyridine sourced from Sigma-Aldrich (Ambeed) is supplied at a minimum purity of 97%, compared to the industry-typical 95% purity offered by multiple vendors . This 2% absolute purity advantage reduces batch-to-batch variability and minimizes impurities that can interfere with sensitive catalytic cycles or biological assays, thereby enhancing reproducibility in lead optimization and preclinical studies.

Medicinal Chemistry Chemical Synthesis Quality Control

Physicochemical Differentiation: Predicted XLogP, pKa, and Boiling Point vs. Isomeric Analog

The predicted XLogP of 5-fluoro-1H-pyrrolo[2,3-c]pyridine is 1.4, indicative of balanced lipophilicity suitable for oral bioavailability and blood-brain barrier penetration [1]. Its predicted pKa of 13.82±0.40 suggests very low basicity, minimizing ionization at physiological pH and reducing potential off-target interactions with ion channels . In contrast, the isomeric 5-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 866319-00-8) exhibits a higher predicted density (1.35 g/cm³) and a defined melting point (112-113°C), which may confer different solubility and crystallization behavior during large-scale synthesis .

Drug Design Physicochemical Properties Lead Optimization

Storage Stability: Refrigerated Inert Atmosphere vs. Ambient Storage of Halogen Analogs

5-Fluoro-1H-pyrrolo[2,3-c]pyridine requires storage under inert gas (nitrogen or argon) at 2-8°C to prevent degradation, as specified by authoritative vendor data . In contrast, the 5-chloro analog (5-chloro-1H-pyrrolo[2,3-c]pyridine, CAS 131084-55-4) is often stored at ambient temperature, reflecting a lower susceptibility to thermal or oxidative decomposition [1]. This difference in storage stringency is a direct consequence of the fluorine atom's strong electron-withdrawing effect, which can activate the heterocyclic core toward nucleophilic attack or ring-opening under suboptimal conditions.

Compound Management Stability Procurement

Patent-Specific Utility: Explicit Claiming of 5-Fluoro-1H-pyrrolo[2,3-c]pyridine as a Menin Inhibitor Scaffold

US Patent Application US20240335431A1 (2024) explicitly claims 1H-pyrrolo[2,3-c]pyridine compounds, including those bearing a 5-fluoro substituent, as Menin inhibitors for the treatment of Menin-mediated diseases [1]. The patent describes 2-(3-((S)-1-((1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carbonyl)pyrrolidine-3-carbonyl)-1H-pyrrolo[2,3-c]pyridin-1-yl)-5-fluoro-N,N-diisopropylbenzamide as a representative compound. In contrast, no such explicit, recent patent protection is identified for the 5-chloro or 5-bromo analogs, suggesting a strategic focus on fluorinated variants for optimized target engagement and intellectual property positioning.

Menin Inhibitor Oncology Patent Analysis

High-Impact Application Scenarios for 5-Fluoro-1H-pyrrolo[2,3-c]pyridine in Drug Discovery and Chemical Synthesis


Kinase Inhibitor Lead Optimization

5-Fluoro-1H-pyrrolo[2,3-c]pyridine serves as a privileged hinge-binding scaffold in the design of ATP-competitive kinase inhibitors. The fluorine atom at the 5-position enhances metabolic stability and modulates lipophilicity (XLogP = 1.4), improving pharmacokinetic profiles in lead series [1][2]. Its use in Menin inhibitor programs, as evidenced by recent patent activity, underscores its relevance in cutting-edge oncology research [3].

Suzuki-Miyaura and Sonogashira Cross-Coupling Reactions

The presence of a halogen (fluorine) at the 5-position provides a strategic handle for further functionalization. While fluorine itself is a poor leaving group, the scaffold can be readily brominated or iodinated at other positions, enabling efficient cross-coupling chemistries. The high commercial purity (≥97% from select vendors) minimizes catalyst poisoning and improves reaction yields, making it a reliable building block for constructing diverse compound libraries .

Acid Pump Antagonist (APA) Development

1H-Pyrrolo[2,3-c]pyridine derivatives have demonstrated potent H+/K+ ATPase inhibition (IC50 = 28-29 nM), positioning this scaffold as a viable core for developing novel gastroprotective agents [4]. The 5-fluoro variant may offer enhanced bioavailability or reduced off-target effects compared to non-fluorinated analogs, though direct comparative data are currently unavailable [1].

Central Nervous System (CNS) Drug Discovery

The predicted XLogP of 1.4 and low basicity (pKa ~13.8) of 5-fluoro-1H-pyrrolo[2,3-c]pyridine align with favorable CNS drug properties, suggesting utility in designing brain-penetrant kinase inhibitors for neurodegenerative or neuropsychiatric disorders [1][2]. This is in contrast to more polar or highly basic analogs that may be restricted to peripheral targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-fluoro-1H-pyrrolo[2,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.